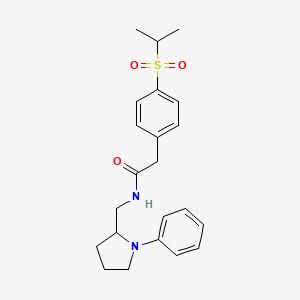

2-(4-(isopropylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

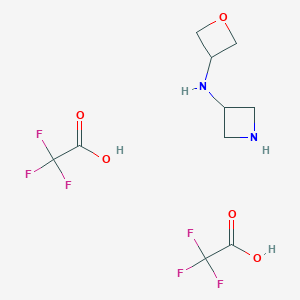

2-(4-(isopropylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide, commonly known as IPSU, is a chemical compound that has gained significant attention in the field of scientific research. IPSU is a small molecule that acts as a selective and potent inhibitor of the protein-protein interaction between the voltage-gated sodium channel Nav1.7 and the protein β-ScN4A. The Nav1.7 channel is known to play a crucial role in the perception of pain, making IPSU a promising candidate for the development of novel analgesics.

Aplicaciones Científicas De Investigación

Synthesis and Evaluation

Several studies have been conducted on the synthesis and evaluation of compounds with structures similar or related to 2-(4-(isopropylsulfonyl)phenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide. These studies include the development of new synthetic methods, evaluation of their potential as corrosion inhibitors, and exploration of their inhibitory effects on certain enzymes.

Synthesis of Corrosion Inhibitors : A study by Yıldırım and Cetin (2008) focused on synthesizing 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which were evaluated as corrosion inhibitors. The compounds showed promising inhibition efficiencies in acidic and oil medium environments Synthesis and evaluation of new long alkyl side chain acetamide, isoxazolidine and isoxazoline derivatives as corrosion inhibitors.

Carbonic Anhydrase Inhibition : Abdel-Aziz et al. (2015) investigated arenesulfonyl-2-imidazolidinones, incorporating various moieties, as inhibitors of carbonic anhydrase, an enzyme involved in pH regulation. The compounds exhibited micromolar inhibition constants against the enzyme, indicating potential therapeutic applications Investigation of arenesulfonyl-2-imidazolidinones as potent carbonic anhydrase inhibitors.

Enantioselective Synthesis : Reznikov, Golovin, and Klimochkin (2013) developed an enantioselective synthesis method for γ-aminobutyric acid derivatives, including compounds similar to the target molecule. This method could be crucial for producing compounds with specific pharmacological properties Enantioselective synthesis of γ-aminobutyric acid derivatives by Ni(II)-catalyzed reaction of diethyl malonate with nitroalkenes.

Propiedades

IUPAC Name |

N-[(1-phenylpyrrolidin-2-yl)methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-17(2)28(26,27)21-12-10-18(11-13-21)15-22(25)23-16-20-9-6-14-24(20)19-7-4-3-5-8-19/h3-5,7-8,10-13,17,20H,6,9,14-16H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMODVIUXVXYIPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2CCCN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2551752.png)

![2-(2-Chloro-6-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2551753.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2551754.png)

![N-(2-ethoxyphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2551755.png)

![N-(2-chlorobenzyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2551763.png)

![1,6,7-trimethyl-3-(3-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2551766.png)

![4-[(2,3-Dichlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2551767.png)

![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2551768.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-1-sulfonamide](/img/structure/B2551772.png)